4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate
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Overview
Description
4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopropyl ring: This is achieved through a cyclopropanation reaction involving diphenylcyclopropyl ketone.
Formamidation: The cyclopropyl compound undergoes formamidation to introduce the formamido group.
Imination: The formamido compound is then subjected to imination to form the imino group.
Coupling with 3-bromobenzoic acid: The final step involves coupling the imino compound with 3-bromobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the benzoate moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Other substituted benzoates: Compounds with different substituents on the benzoate ring.
Uniqueness
4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is unique due to its combination of a cyclopropyl ring, formamido, and imino groups, along with a brominated benzoate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C30H23BrN2O3 |
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Molecular Weight |
539.4 g/mol |
IUPAC Name |
[4-[(E)-[(2,2-diphenylcyclopropanecarbonyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C30H23BrN2O3/c31-25-13-7-8-22(18-25)29(35)36-26-16-14-21(15-17-26)20-32-33-28(34)27-19-30(27,23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-18,20,27H,19H2,(H,33,34)/b32-20+ |
InChI Key |
MWJAXIQXBPCIRS-UZWMFBFFSA-N |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC=C(C=C4)OC(=O)C5=CC(=CC=C5)Br |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC=C(C=C4)OC(=O)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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